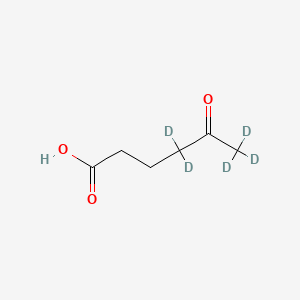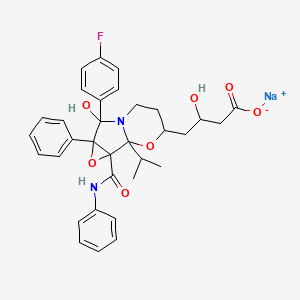
4-Acetylbutyric Acid-d5 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylbutyric Acid-d5 (Major) is a deuterated form of 4-Acetylbutyric Acid, which is a ketone body produced during the metabolism of fatty acids. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of 4-Acetylbutyric Acid-d5 is C6H5D5O3, and it has a molecular weight of 135.17 .
Méthodes De Préparation
The synthesis of 4-Acetylbutyric Acid-d5 typically involves the incorporation of deuterium into the 4-Acetylbutyric Acid molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions. This process can be carried out using deuterated reagents and solvents . Industrial production methods may involve large-scale hydrogen-deuterium exchange reactions using specialized equipment to ensure high purity and yield of the deuterated compound .
Analyse Des Réactions Chimiques
4-Acetylbutyric Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ketone group to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like chloroform, dioxane, and ethyl acetate . Major products formed from these reactions include 4-hydroxybutyric acid, 4-butyrolactone, and various substituted derivatives .
Applications De Recherche Scientifique
4-Acetylbutyric Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chemical reactions.
Biology: The compound is used in metabolic studies to trace the pathways of fatty acid metabolism and ketone body production.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new materials and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of 4-Acetylbutyric Acid-d5 involves its incorporation into metabolic pathways where it acts as a ketone body. It is metabolized in the liver to produce energy during periods of low carbohydrate intake. The deuterium labeling allows researchers to track its metabolic fate and understand the molecular targets and pathways involved in its metabolism .
Comparaison Avec Des Composés Similaires
4-Acetylbutyric Acid-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Acetylbutyric Acid: The non-deuterated form, which lacks the stable isotope labeling.
5-Ketohexanoic Acid: Another ketone body with a similar structure but different metabolic properties.
4-Hydroxybutyric Acid: A reduction product of 4-Acetylbutyric Acid with different chemical and biological properties.
The deuterium labeling of 4-Acetylbutyric Acid-d5 makes it particularly valuable in research applications where tracking and tracing of metabolic pathways are essential.
Propriétés
IUPAC Name |
4,4,6,6,6-pentadeuterio-5-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZCLMLSSAXLD-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)
